![molecular formula C15H21NO7 B13863822 N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential amino acid Fructose is commonly found in many plants, where it is often bonded to glucose to form the disaccharide sucrose Phenylalanine is a building block of proteins and is crucial for the biosynthesis of other amino acids and neurotransmitters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of fructose with phenylalanine under controlled conditions. One common method involves mixing equimolar amounts of fructose and phenylalanine in water, followed by adjusting the pH to around 10 to dissolve all solids. The pH is then adjusted to 7.4 using a concentrated acid .
Industrial Production Methods: Industrial production of fructose-phenylalanine may involve similar methods but on a larger scale. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Fructose-phenylalanine can undergo various chemical reactions, including:
Oxidation: Fructose can be oxidized to form different products, such as gluconic acid.
Reduction: Phenylalanine can be reduced to form phenylethylamine.
Substitution: Both fructose and phenylalanine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like hypobromite can be used for the oxidation of fructose.
Reduction: Sodium borohydride is commonly used for the reduction of phenylalanine.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid from fructose.
Reduction: Phenylethylamine from phenylalanine.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Fructose-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate-amino acid interactions and their effects on molecular structure and reactivity.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: Fructose-phenylalanine is investigated for its potential use in food and pharmaceutical industries, particularly in the development of functional foods and nutraceuticals.
Wirkmechanismus
The mechanism of action of fructose-phenylalanine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Fructose-phenylalanine can be compared with other similar compounds, such as:
Fructose-tyrosine: Similar to fructose-phenylalanine but involves tyrosine, another amino acid.
Fructose-tryptophan: Combines fructose with tryptophan, an amino acid involved in serotonin synthesis.
Phenylalanine-glucose: Combines phenylalanine with glucose instead of fructose.
Uniqueness: Fructose-phenylalanine is unique due to the specific combination of fructose and phenylalanine, which imparts distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential role in metabolic pathways make it a compound of interest in multiple research fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of fructose-phenylalanine, researchers can explore its full potential and develop innovative applications in science and industry.
Eigenschaften
Molekularformel |
C15H21NO7 |
|---|---|
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1 |
InChI-Schlüssel |
CPXVOVGNKRERLG-VJDSNFAGSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
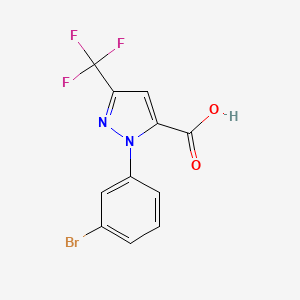
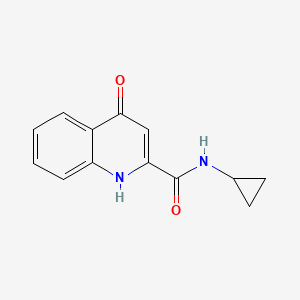

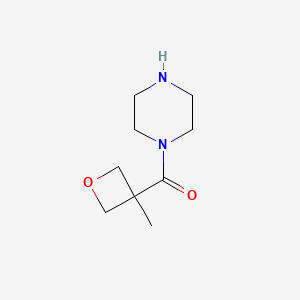
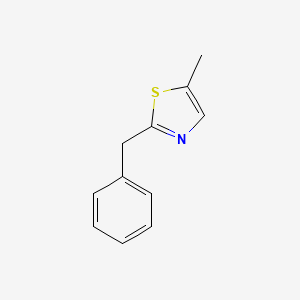

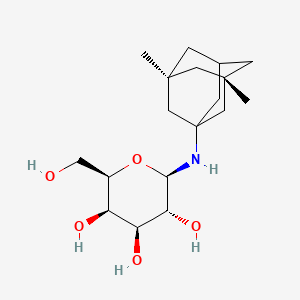
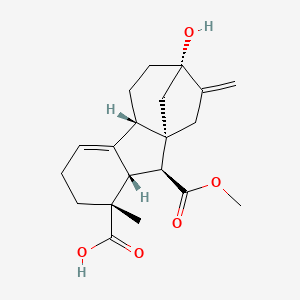
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
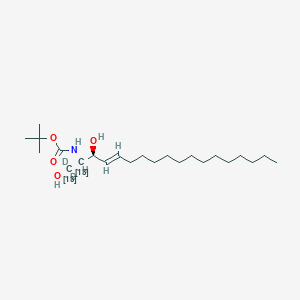
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)

